molecular formula C19H25N3O4 B2960591 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid CAS No. 1638737-93-5

1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid

Cat. No. B2960591
CAS RN: 1638737-93-5
M. Wt: 359.426
InChI Key: CVHPBMVWVNRGJY-UHFFFAOYSA-N
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Description

The compound is a type of aliphatic heterocyclic compound . It has a complex structure with multiple rings, including a pyridine ring and a diazocine ring .


Molecular Structure Analysis

The molecular and crystal structure of a similar compound, (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide, has been determined . The structure of the compound you’re asking about would be expected to be similar, but with a cyclohexanecarboxylic acid group attached.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . It should be stored in a dry place, preferably in a freezer under -20°C .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The detailed molecular and crystal structure of this compound provides insights into its chemical behavior and reactivity . This information is crucial for scientists who are working on the synthesis of complex molecules and can lead to advancements in materials science.

Mechanism of Action

Biochemical Pathways:

While specific pathways remain elusive, we can speculate based on related compounds. For instance:

properties

IUPAC Name

1-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-16-6-4-5-15-14-9-13(11-22(15)16)10-21(12-14)18(26)20-19(17(24)25)7-2-1-3-8-19/h4-6,13-14H,1-3,7-12H2,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHPBMVWVNRGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid

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